2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar N-heterocyclic system, which contains both pyrazole and pyrimidine rings . It has a molecular formula of C18H12Cl2N4 and a molecular weight of 355.21 g/mol .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to target cyclin-dependent kinases (cdks) involved in cell proliferation . They have also been reported as inhibitors of checkpoint kinase 1 (Chk1), BRAF kinase, Aurora-A kinase, and estrogen receptors .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the activity of their targets, leading to changes in cell proliferation . For instance, they can act as full antagonists of estrogen receptor β (ERβ), suppressing tumor cell growth .
Biochemical Pathways
Given its reported targets, it can be inferred that it may affect pathways related to cell proliferation and growth .
Pharmacokinetics
In silico admet studies of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives showed suitable pharmacokinetic properties .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to show cytotoxic activities against various cancer cell lines .
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Preparation Methods
The synthesis of 2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One common approach involves the condensation reactions of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are typically carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve the use of acyclic reagents, which have been developed to efficiently produce this compound with high yields .
Chemical Reactions Analysis
2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Scientific Research Applications
2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Zaleplon: A sedative agent that also contains the pyrazolo[1,5-a]pyrimidine motif.
Indiplon: Another sedative agent with a similar structural motif.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine structure.
These compounds highlight the versatility and uniqueness of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and its potential for developing new therapeutic agents.
Properties
IUPAC Name |
2,5-bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4/c19-13-5-1-3-11(7-13)15-9-17(21)24-18(22-15)10-16(23-24)12-4-2-6-14(20)8-12/h1-10H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDSZHGOCBOQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)N)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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